molecular formula C6H11ClF3NO B1383689 2-(2,2,2-Trifluoroethyl)morpholine hydrochloride CAS No. 2031259-08-0

2-(2,2,2-Trifluoroethyl)morpholine hydrochloride

Cat. No. B1383689
M. Wt: 205.6 g/mol
InChI Key: LONULOIOABRESZ-UHFFFAOYSA-N
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Description

“2-(2,2,2-Trifluoroethyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 2031259-08-0 . It has a molecular weight of 205.61 and its IUPAC name is 2-(2,2,2-trifluoroethyl)morpholine hydrochloride . It is a highly specific and useful reagent in organic chemistry.


Molecular Structure Analysis

The InChI code for “2-(2,2,2-Trifluoroethyl)morpholine hydrochloride” is 1S/C6H10F3NO.ClH/c7-6(8,9)3-5-4-10-1-2-11-5;/h5,10H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2-(2,2,2-Trifluoroethyl)morpholine hydrochloride” is a powder at room temperature . It is soluble in water, ethanol, and chloroform, slightly soluble in benzene, and hardly soluble in ether .

Scientific Research Applications

Electrochemical Intramolecular Oxytrifluoromethylation

An electrochemical intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols was developed to provide straightforward access to CF3-containing morpholine derivatives, including 2-(2,2,2-trifluoroethyl)morpholines. This method features mild reaction conditions and is significant for the synthesis of functionally diverse morpholine derivatives (Claraz, Courant & Masson, 2020).

Synthesis of DNA-PK Inhibitor Precursors

2-(2,2,2-Trifluoroethyl)morpholine hydrochloride plays a role in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors, which are significant in cancer research and treatment. The compound is utilized in synthesizing key intermediates for these inhibitors (Rodriguez Aristegui et al., 2006).

Rhodium(III) Complexes Synthesis

The compound is used in the synthesis of Rhodium(III) complexes, which are efficient catalysts for the transfer hydrogenation reaction of ketones. This application is crucial in the field of organic synthesis and catalysis (Singh, Das, Singh & Singh, 2010).

Synthesis of Aprepitant Intermediate

It is also involved in the synthesis of aprepitant, an antiemetic medication. The compound serves as a key intermediate in the synthesis pathway of aprepitant, illustrating its importance in pharmaceutical synthesis (Zhang, 2012).

Multicomponent Synthesis of Morpholine Derivatives

2-(2,2,2-Trifluoroethyl)morpholine hydrochloride is integral in a multicomponent synthesis process for creating 2,2,6-trisubstituted morpholine derivatives. This process is efficient for generating compounds with significant potential in various chemical applications (Zhou, Zhou & Yeung, 2012).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2,2,2-trifluoroethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)3-5-4-10-1-2-11-5;/h5,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONULOIOABRESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroethyl)morpholine hydrochloride

CAS RN

2031259-08-0
Record name 2-(2,2,2-trifluoroethyl)morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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